molecular formula C8H18Cl2N2O3 B13836896 (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride

(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride

Cat. No.: B13836896
M. Wt: 261.14 g/mol
InChI Key: YTJBVEOIKDHNFY-KLXURFKVSA-N
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Description

(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomorpholine group attached to a butanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino acids. The process begins with the condensation of an aldehyde with ammonia to form an imine, followed by nucleophilic addition of cyanide to generate an α-aminonitrile. The α-aminonitrile is then hydrolyzed to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of (S)-4-(2-Aminomorpholino)butanoic acid, each with unique functional groups that can be further utilized in synthetic applications.

Scientific Research Applications

(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its role in biochemical pathways and enzyme interactions.

    Medicine: Explored for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomorpholine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is unique due to its specific aminomorpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H18Cl2N2O3

Molecular Weight

261.14 g/mol

IUPAC Name

4-[(2S)-2-aminomorpholin-4-yl]butanoic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O3.2ClH/c9-7-6-10(4-5-13-7)3-1-2-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H/t7-;;/m0../s1

InChI Key

YTJBVEOIKDHNFY-KLXURFKVSA-N

Isomeric SMILES

C1CO[C@@H](CN1CCCC(=O)O)N.Cl.Cl

Canonical SMILES

C1COC(CN1CCCC(=O)O)N.Cl.Cl

Origin of Product

United States

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